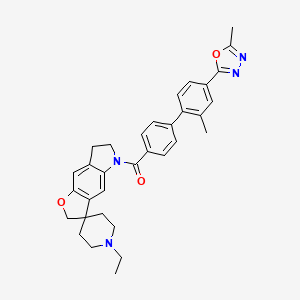

SB-236057

描述

属性

CAS 编号 |

180083-49-2 |

|---|---|

分子式 |

C33H34N4O3 |

分子量 |

534.6 g/mol |

IUPAC 名称 |

(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)-[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]methanone |

InChI |

InChI=1S/C33H34N4O3/c1-4-36-15-12-33(13-16-36)20-39-30-18-25-11-14-37(29(25)19-28(30)33)32(38)24-7-5-23(6-8-24)27-10-9-26(17-21(27)2)31-35-34-22(3)40-31/h5-10,17-19H,4,11-16,20H2,1-3H3 |

InChI 键 |

WXAKEEQOWUHGCI-UHFFFAOYSA-N |

规范 SMILES |

CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C5=CC=C(C=C5)C6=C(C=C(C=C6)C7=NN=C(O7)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1'-ethyl-5-(2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)bipheny-4-carbonyl)-2,3,6,7-tetrahydrospiro(furo(2,3-f)indole-3,4'-pipridine) SB 236057 SB-236057 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SB-236057

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-236057 is a potent and selective small molecule that has been instrumental in elucidating the physiological and pathological roles of the serotonin (B10506) 1B receptor (5-HT1B). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and its impact on physiological systems. The document includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. A significant off-target effect related to the Notch signaling pathway, which is linked to its teratogenic profile, is also discussed.

Core Mechanism of Action: Selective 5-HT1B Receptor Inverse Agonism

The primary mechanism of action of this compound is its high-affinity binding to and modulation of the human 5-HT1B receptor. The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of other downstream effectors.[1]

This compound acts as an inverse agonist at the 5-HT1B receptor.[1][2][3] This means that it not only blocks the action of agonists like serotonin but also reduces the basal, constitutive activity of the receptor. This inverse agonism has been demonstrated in functional assays such as [³⁵S]GTPγS binding, where this compound decreases the basal signaling of the receptor.[1] In some assay systems, such as those measuring cAMP accumulation, it behaves as a silent antagonist , completely blocking agonist-induced effects without altering basal activity.[1]

The 5-HT1B receptor also functions as a terminal autoreceptor on serotonergic neurons, where its activation inhibits the release of serotonin. By acting as an antagonist/inverse agonist at these autoreceptors, this compound blocks this negative feedback loop, leading to an increase in serotonin release in specific brain regions.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the human 5-HT1B receptor.

Table 1: Binding Affinity and Functional Activity of this compound

| Parameter | Species | Assay System | Value | Reference |

| Binding Affinity (pKi) | Human | Recombinant 5-HT1B Receptors | 8.2 | [1][2] |

| Inverse Agonism (pA₂) | Human | [³⁵S]GTPγS Binding | 8.9 | [1] |

| Silent Antagonism (pA₂) | Human | cAMP Accumulation | 9.2 | [1] |

Table 2: Selectivity Profile of this compound

This compound exhibits high selectivity for the human 5-HT1B receptor. It has been shown to have 80-fold or greater selectivity over other 5-HT receptor subtypes, as well as a range of other receptors, ion channels, and enzymes.[1][2] A detailed table of Ki values against a broad panel of receptors is not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Inverse agonists like this compound decrease the basal [³⁵S]GTPγS binding.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1B receptor (e.g., CHO cells) are prepared.

-

Assay Buffer: A typical assay buffer contains HEPES, MgCl₂, NaCl, and saponin.

-

Reaction Mixture: The reaction is initiated by adding membranes, GDP, and varying concentrations of this compound to the assay buffer.

-

Incubation: The mixture is pre-incubated to allow the compound to bind to the receptors.

-

[³⁵S]GTPγS Addition: The reaction is started by the addition of [³⁵S]GTPγS.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cyclic AMP. As the 5-HT1B receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase and decreases cAMP levels. This compound, as a silent antagonist in this assay, blocks the agonist-induced decrease in cAMP.

Methodology:

-

Cell Culture: Cells expressing the 5-HT1B receptor are cultured to confluence.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Addition: Varying concentrations of this compound are added and incubated.

-

Agonist Stimulation: A 5-HT1B receptor agonist (e.g., serotonin) is added to stimulate the receptor.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals. It has been employed to demonstrate the effect of this compound on serotonin release.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., dentate gyrus or frontal cortex) of a guinea pig.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Drug Administration: this compound is administered (e.g., orally).

-

Analysis: The concentration of serotonin in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Key Findings from In Vivo Microdialysis:

-

In the guinea pig dentate gyrus, this compound administration leads to a significant increase in extracellular serotonin levels.[1]

-

In the guinea pig cortex, this compound has no effect on basal serotonin levels but antagonizes the inhibitory effect of 5-HT1B agonists.[1]

Off-Target Effects and Other Mechanisms: Interference with Notch Signaling

Beyond its well-characterized effects on the 5-HT1B receptor, this compound has been shown to interfere with the Notch signaling pathway .[4] This interaction is particularly relevant to its observed teratogenic effects, specifically skeletal malformations, in rodents and rabbits.[4][5]

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development, including cell fate determination, proliferation, and differentiation. The canonical pathway involves the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes.

This compound is thought to disrupt this pathway, leading to altered gene expression during embryonic development.[4] This interference is proposed as a molecular mechanism for the observed teratogenicity, including defects in somatic patterning and axial skeleton formation.[4][5] The precise molecular target of this compound within the Notch pathway is not fully elucidated but appears to be independent of its 5-HT1B receptor activity.

Conclusion

This compound is a powerful pharmacological tool with a well-defined primary mechanism of action as a selective 5-HT1B receptor inverse agonist/antagonist. Its ability to modulate serotonergic neurotransmission has provided valuable insights into the role of the 5-HT1B receptor in various physiological processes. However, its off-target effects on the Notch signaling pathway, leading to teratogenicity, highlight the importance of comprehensive profiling in drug development. This guide provides the foundational knowledge and experimental context for researchers utilizing this compound in their studies and for professionals involved in the development of selective 5-HT1B receptor modulators.

References

- 1. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

SB-236057: A Comprehensive Technical Guide to a Potent 5-HT1B Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SB-236057, a potent and selective 5-HT1B receptor inverse agonist. The document details the compound's chemical properties, pharmacological profile, and the key experimental methodologies used for its characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the 5-HT1B receptor and the therapeutic potential of its inverse agonists. We present detailed protocols for in vitro and in vivo assays, quantitative data in structured tables, and visualizations of key signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's mechanism of action.

Introduction to this compound

This compound is a synthetic compound recognized for its high affinity and selectivity as an inverse agonist for the serotonin (B10506) 1B (5-HT1B) receptor. The 5-HT1B receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. These receptors are strategically located in the central nervous system, where they function as both autoreceptors on serotonergic neurons, regulating serotonin synthesis and release, and as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters.

Inverse agonists, such as this compound, are unique pharmacological agents that bind to the same receptor as an agonist but elicit an opposite pharmacological response. They are thought to stabilize the receptor in an inactive conformation, thereby reducing its basal or constitutive activity. This is in contrast to neutral antagonists, which block the action of agonists without affecting the receptor's basal activity. The inverse agonist properties of this compound at the 5-HT1B receptor have been demonstrated to increase serotonergic neurotransmission, a mechanism with potential therapeutic implications for psychiatric disorders such as depression.

Chemical Properties of this compound

A clear understanding of the physicochemical characteristics of this compound is fundamental for its application in experimental settings.

| Property | Value |

| IUPAC Name | (1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)-[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]methanone |

| CAS Number | 180083-49-2 |

| Molecular Formula | C₃₃H₃₄N₄O₃ |

| Molar Mass | 534.66 g/mol |

| Chemical Structure | (Image of the chemical structure of this compound would be placed here in a full whitepaper) |

Pharmacological Profile

The pharmacological activity of this compound has been extensively characterized through a variety of in vitro and in vivo studies. These investigations have consistently demonstrated its high affinity and selectivity for the human 5-HT1B receptor, along with its functional inverse agonism.

In Vitro Pharmacology

The in vitro properties of this compound have been primarily determined using radioligand binding and functional assays in cell lines stably expressing the human 5-HT1B receptor, such as Chinese Hamster Ovary (CHO) cells.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| pKi | Human 5-HT1B | 8.2 | Radioligand Binding Assay | [1][2] |

| Selectivity | > 75-fold | vs. other 5-HT receptors | Radioligand Binding Assays | [1] |

| pEC₅₀ | Human 5-HT1B | 8.0 (negative intrinsic activity) | [³⁵S]GTPγS Binding Assay | [1] |

| pA₂ | Human 5-HT1B | 8.9 (inverse agonism) | [³⁵S]GTPγS Binding Assay | [1] |

| pA₂ | Human 5-HT1B | 9.2 (silent antagonism) | cAMP Accumulation Assay | [2] |

In Vivo Pharmacology

In vivo studies, primarily conducted in guinea pigs, have provided valuable insights into the physiological effects of this compound, particularly its impact on serotonergic neurotransmission.

| Species | Brain Region | Effect on Extracellular 5-HT | Dose (p.o.) | Reference |

| Guinea Pig | Dentate Gyrus | Increased to 167 ± 7% of basal | 0.75 mg/kg | [3] |

| Guinea Pig | Frontal Cortex | No significant effect | 0.75 mg/kg | [3] |

| Guinea Pig | Frontal Cortex | Small increase (117 ± 11% of basal) | 2.5 mg/kg | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the 5-HT1B receptor and the general workflows of the pivotal experimental assays used to characterize this compound.

5-HT1B Receptor Signaling Pathway

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Experimental Workflow: In Vivo Microdialysis

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for 5-HT1B Receptor Affinity (pKi)

This protocol is designed to determine the binding affinity of this compound for the human 5-HT1B receptor expressed in CHO cell membranes.

4.1.1. Materials and Reagents

-

CHO cells stably expressing the human 5-HT1B receptor

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4

-

Radioligand: [³H]GR125743 (a selective 5-HT1B/1D antagonist)

-

Non-specific binding control: 10 µM 5-HT

-

This compound stock solution and serial dilutions

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter

4.1.2. Cell Culture and Membrane Preparation

-

Culture CHO-h5-HT1B cells in appropriate medium until confluent.

-

Wash cells with PBS and harvest by scraping.

-

Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

-

Repeat the centrifugation and resuspension step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Store membrane preparations at -80°C until use.

4.1.3. Binding Assay Protocol

-

In a 96-well microplate, add the following to a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or varying concentrations of this compound.

-

50 µL of [³H]GR125743 (at a concentration close to its Kd, e.g., 0.1-0.5 nM).

-

150 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

4.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]GR125743 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (pA₂/pEC₅₀)

This assay measures the ability of this compound to modulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a measure of its inverse agonist activity.

4.2.1. Materials and Reagents

-

CHO-h5-HT1B cell membranes (prepared as in 4.1.2)

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate)

-

This compound stock solution and serial dilutions

-

5-HT (as an agonist for determining pA₂)

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

4.2.2. Assay Protocol

-

In a 96-well microplate, add the following to a final volume of 200 µL:

-

50 µL of assay buffer containing 3 µM GDP.

-

50 µL of varying concentrations of this compound (to determine pEC₅₀ for inverse agonism) or a fixed concentration of this compound with varying concentrations of 5-HT (to determine pA₂).

-

50 µL of CHO-h5-HT1B cell membranes (10-20 µg of protein).

-

-

Pre-incubate the plate at 30°C for 20 minutes.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and quantify radioactivity by scintillation counting.

4.2.3. Data Analysis

-

For inverse agonism (pEC₅₀): Plot the [³⁵S]GTPγS binding (as a percentage of basal) against the log concentration of this compound and determine the pEC₅₀ from the resulting dose-response curve.

-

For antagonism (pA₂): Perform Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.

cAMP Accumulation Assay

This assay measures the effect of this compound on the intracellular levels of cAMP, which are regulated by the Gi-coupled 5-HT1B receptor.

4.3.1. Materials and Reagents

-

CHO-h5-HT1B cells

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

-

This compound stock solution and serial dilutions

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

384-well microplates

4.3.2. Assay Protocol

-

Seed CHO-h5-HT1B cells in a 384-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with stimulation buffer containing IBMX (e.g., 0.5 mM) and incubate for 15-30 minutes at 37°C.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

4.3.3. Data Analysis

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Since this compound is a silent antagonist in this assay, it will reverse the forskolin-induced cAMP accumulation. The pA₂ value can be determined by Schild analysis if a 5-HT agonist is also used to inhibit forskolin-stimulated cAMP levels.

In Vivo Microdialysis in Guinea Pig

This protocol describes the measurement of extracellular serotonin levels in the dentate gyrus of freely moving guinea pigs following administration of this compound.

4.4.1. Materials and Reagents

-

Male Dunkin-Hartley guinea pigs

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microdialysis guide cannula and probes

-

Artificial cerebrospinal fluid (aCSF)

-

This compound for oral administration

-

HPLC system with electrochemical detection

-

Peristaltic pump

4.4.2. Surgical and Experimental Procedure

-

Anesthetize the guinea pig and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the dentate gyrus.

-

Allow the animal to recover from surgery for at least 48 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Allow for a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least 1 hour.

-

Administer this compound orally (e.g., 0.75 mg/kg).

-

Continue collecting dialysate samples for several hours post-administration.

4.4.3. Sample Analysis

-

Inject the dialysate samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantify the serotonin concentration in each sample by comparing the peak height or area to that of known standards.

-

Express the results as a percentage of the mean baseline serotonin concentration.

Conclusion

This compound is a well-characterized and highly selective 5-HT1B receptor inverse agonist. Its pharmacological profile, elucidated through a combination of in vitro and in vivo studies, highlights its potential as a tool for investigating the role of the 5-HT1B receptor in health and disease. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their own investigations. The data presented underscores the compound's ability to modulate serotonergic neurotransmission, supporting further exploration of 5-HT1B inverse agonists as potential therapeutic agents.

References

- 1. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-236057: A Selective 5-HT1B Receptor Inverse Agonist

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental methodologies related to SB-236057. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a spiro-fused indole (B1671886) and piperidine (B6355638) core, linked to a substituted biphenyl (B1667301) moiety containing an oxadiazole ring.

IUPAC Name: (1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)-[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]methanone[1]

CAS Number: 180083-49-2[1]

Chemical Formula: C₃₃H₃₄N₄O₃[1]

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature, likely due to its proprietary nature. However, the synthesis would involve multi-step organic chemistry techniques to construct the spiro[furo[2,3-f]indole-3,4'-piperidine] core and the substituted biphenyl-oxadiazole side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 534.6 g/mol | [1] |

| Chemical Formula | C₃₃H₃₄N₄O₃ | [1] |

| CAS Number | 180083-49-2 | [1] |

Pharmacological Properties

This compound is a potent and selective inverse agonist for the serotonin (B10506) 1B receptor (5-HT1B).[2] Its pharmacological profile has been characterized through a variety of in vitro and in vivo studies.

Mechanism of Action

This compound exhibits a dual mechanism at the 5-HT1B receptor. In functional assays, it displays inverse agonism, meaning it reduces the constitutive activity of the receptor below its basal level.[2] This is demonstrated by its negative intrinsic activity in [³⁵S]GTPγS binding assays.[1] Additionally, it acts as a silent antagonist at the 5-HT terminal autoreceptor, blocking the effects of endogenous serotonin.[2] This action leads to an increase in serotonin release in specific brain regions.[2][3]

In Vitro Pharmacology

This compound has a high affinity for the human 5-HT1B receptor with a pKi of 8.2.[1][2] It demonstrates high selectivity, with over 80-fold greater affinity for the 5-HT1B receptor compared to other serotonin receptor subtypes and a wide range of other receptors and ion channels.[2]

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Assay | Value | Receptor/Cell Line | Source |

| pKi | Radioligand Binding | 8.2 | Human 5-HT1B | [1][2] |

| pA₂ (Inverse Agonism) | [³⁵S]GTPγS Binding | 8.9 | Human 5-HT1B | [2] |

| pA₂ (Silent Antagonism) | cAMP Accumulation | 9.2 | Human 5-HT1B | [2] |

| pEC₅₀ (Negative Intrinsic Activity) | [³⁵S]GTPγS Binding | 8.0 | Human 5-HT1B in CHO cells | [1] |

| Selectivity | Various | >80-fold | Over other 5-HT receptors | [2] |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies in guinea pigs have shown that this compound is orally bioavailable and brain penetrant, with a long duration of action exceeding 18 hours.[3] It has been observed to increase extracellular serotonin levels in the dentate gyrus but not in the frontal cortex.[2][3] This region-specific effect suggests it may have potential as a rapidly acting antidepressant.[2]

Table 3: Pharmacokinetic Parameters of this compound in Guinea Pigs

| Parameter | Value | Route of Administration | Source |

| Oral Bioavailability | ~23% | Oral (p.o.) | [3] |

| Duration of Action | > 18 hours | Oral (p.o.) | [3] |

Note: Specific values for Cmax, Tmax, and elimination half-life are not detailed in the reviewed literature.

Developmental Toxicity

A significant characteristic of this compound is its potent teratogenicity in rodent and rabbit models, where it induces severe skeletal defects.[4] This toxicity is attributed to its interference with the highly conserved Notch signaling pathway, which is crucial for embryonic development.[4]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

5-HT1B Receptor Signaling

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound not only blocks this effect but also reduces the basal, ligand-independent signaling of the receptor.

Notch Signaling Pathway Interference

The Notch signaling pathway is a juxtacrine signaling system essential for cell-to-cell communication during embryonic development. It involves Notch receptors and their ligands (e.g., Delta, Jagged) on adjacent cells. Ligand binding initiates a series of proteolytic cleavages of the Notch receptor, releasing the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression. This compound is reported to interfere with this pathway, leading to developmental abnormalities.[4] The precise molecular point of interference is a subject of ongoing research.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize this compound.

[³⁵S]GTPγS Binding Assay (Inverse Agonism)

This functional assay measures the activation of G-proteins coupled to a receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation. Inverse agonists decrease the basal binding of [³⁵S]GTPγS.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1B receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (this compound at various concentrations), and [³⁵S]GTPγS.

-

Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters, which trap the membranes.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is determined by liquid scintillation counting.

-

Data Analysis: Concentration-response curves are generated to calculate pA₂ or pEC₅₀ values.

cAMP Accumulation Assay (Silent Antagonism)

This assay measures the intracellular concentration of cyclic AMP. For Gi-coupled receptors like 5-HT1B, an agonist will decrease cAMP levels (usually stimulated by forskolin). A silent antagonist will block the effect of an agonist, returning cAMP levels to the stimulated baseline.

General Protocol:

-

Cell Culture: Whole cells expressing the 5-HT1B receptor are cultured in microplates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and the antagonist (this compound).

-

Stimulation: Cells are then stimulated with a 5-HT1B agonist in the presence of forskolin (B1673556) (to elevate basal cAMP levels).

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified to determine its pA₂ value.

[³H]5-HT Release from Cortical Slices

This ex vivo assay measures the effect of a compound on neurotransmitter release from brain tissue.

General Protocol:

-

Slice Preparation: Brain cortical slices from guinea pigs or humans are prepared.

-

Loading: Slices are incubated with radiolabeled serotonin ([³H]5-HT), which is taken up by serotonergic nerve terminals.

-

Superfusion: Slices are placed in a superfusion chamber and continuously washed with buffer to establish a stable baseline of [³H]5-HT release.

-

Stimulation: Neurotransmitter release is induced by electrical stimulation or high potassium concentration.

-

Drug Application: this compound is added to the superfusion buffer, and its effect on stimulated [³H]5-HT release is measured by collecting and counting fractions of the superfusate.

In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., dentate gyrus) of a guinea pig.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid at a slow, constant rate.

-

Sample Collection: Small molecules, including serotonin, diffuse across the semipermeable membrane of the probe into the perfusate. Samples (dialysates) are collected at regular intervals.

-

Drug Administration: this compound is administered (e.g., orally), and dialysate collection continues.

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical method, typically HPLC with electrochemical detection.

Whole Embryo Culture (Teratogenicity Assessment)

To assess the developmental toxicity of this compound, a whole embryo culture system is utilized, as described in studies such as Augustine-Rauch et al. (2004).

General Protocol:

-

Embryo Explantation: Rat embryos are explanted at an early stage of organogenesis (e.g., gestational day 9.5).

-

Culture: Embryos are cultured in rotating bottles containing serum-based culture medium.

-

Compound Exposure: this compound is added to the culture medium at various concentrations.

-

Incubation: The embryos are cultured for a defined period (e.g., 48 hours) under controlled atmospheric conditions (O₂, CO₂).

-

Morphological Assessment: At the end of the culture period, embryos are examined microscopically for viability, growth parameters (e.g., somite number, crown-rump length), and the presence of any structural malformations.

This guide summarizes the key technical information available for this compound. Further details may be found in the cited literature.

References

- 1. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Developmental Toxicity of SB-236057: A Technical Guide on its Teratogenic Effects and Interference with Notch Signaling

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the teratogenic effects of the selective 5-HT1B receptor inverse agonist, SB-236057, and elucidates its molecular mechanism of action through the disruption of the critical Notch signaling pathway. This document provides a thorough overview of the compound's impact on embryonic development, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways and experimental workflows.

Executive Summary

This compound is a potent skeletal teratogen in multiple animal models, including rats and rabbits. Research has demonstrated that its administration during critical windows of embryonic development leads to severe axial skeletal and somite malformations. The underlying molecular mechanism for this teratogenicity has been linked to the transcriptional repression of key components of the Notch signaling pathway, a highly conserved pathway essential for proper embryonic patterning and development. This guide synthesizes the available scientific evidence to provide a detailed understanding of the relationship between this compound exposure, Notch signaling disruption, and the resultant teratogenic outcomes.

Teratogenic Effects of this compound: Quantitative Analysis

In vivo and in vitro studies have characterized the dose-dependent teratogenic effects of this compound. The primary malformations observed are defects in the axial skeleton, including abnormalities of the vertebrae and ribs.

Table 1: In Vivo Teratogenic Effects of this compound in Sprague-Dawley Rats

| Dosage (mg/kg/day, oral) | Dosing Window (Postcoitus) | Key Malformations Observed | Incidence of Malformations |

| 100 | Days 8-11 | Axial skeletal malformations, missing posterior axial skeletal elements, rib and vertebrae abnormalities. | Data on specific incidence rates at this dosage from publicly available literature is limited. |

| 100 | Days 6-7, 12-14, 15-17 | No significant increase in malformations noted outside the critical window. | Not applicable. |

Table 2: In Vitro Effects of this compound on Cultured Rat Embryos

| Concentration (µM) | Exposure Duration | Key Observations |

| 10 | 6 - 48 hours | Axial and posterior somite malformations, altered gene expression. |

Disruption of the Notch Signaling Pathway

The teratogenic activity of this compound is directly linked to its interference with the Notch signaling pathway. Specifically, exposure to this compound has been shown to repress the transcription of essential genes within this pathway in developing embryos.

The Canonical Notch Signaling Pathway

The Notch signaling pathway is a juxtacrine signaling system crucial for cell-cell communication and is integral to embryonic development, including somitogenesis and neurogenesis. The canonical pathway is initiated by the binding of a Notch ligand (e.g., Delta-like, Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like family, leading to the transcriptional activation of target genes, most notably those of the Hairy/Enhancer of split (HES) and HES-related with YRPW motif (HEY) families.

This compound-Mediated Transcriptional Repression

Studies utilizing real-time PCR have demonstrated that exposure of cultured rat embryos to this compound results in the downregulation of key Notch pathway genes.

Table 3: Effect of this compound (10 µM) on Notch Pathway Gene Expression in Cultured Rat Embryos

| Gene | Function | Fold Change in Expression |

| Notch1 | Receptor | Repressed (Quantitative data not specified in literature) |

| r-esp1 (Hes family homolog) | Transcriptional Repressor (Notch target) | Repressed (Quantitative data not specified in literature) |

The repression of these genes disrupts the fine-tuned regulation of cell fate decisions and patterning during somitogenesis, leading to the observed skeletal malformations.

Experimental Protocols

In Vivo Teratogenicity Study in Sprague-Dawley Rats

This protocol outlines the general procedure for assessing the teratogenic potential of this compound in a rodent model.

-

Animal Model: Time-mated female Sprague-Dawley rats.

-

Compound Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dosing Regimen:

-

Administer this compound or vehicle control orally by gavage at the desired dose (e.g., 100 mg/kg/day).

-

The critical window of exposure is typically between gestation days 8 and 11.

-

-

Monitoring: Record maternal body weight and clinical signs of toxicity daily.

-

Fetal Collection: On gestation day 20, euthanize the dams and collect the fetuses via cesarean section.

-

External Examination: Examine each fetus for gross external malformations.

-

Skeletal Examination:

-

Fix a subset of fetuses in ethanol.

-

Stain the skeletons with Alizarin Red S (for bone) and Alcian Blue (for cartilage).

-

Examine the stained skeletons under a dissecting microscope for any abnormalities.

-

-

Soft Tissue Examination:

-

Fix the remaining fetuses in Bouin's solution.

-

Perform serial sections or microdissections to examine internal organs.

-

Rat Whole Embryo Culture

This in vitro method allows for the direct assessment of a compound's effects on embryonic development, independent of maternal metabolism.

-

Embryo Collection: Explant embryos from pregnant Sprague-Dawley rats on gestation day 9.

-

Culture Medium: Prepare a culture medium consisting of heat-inactivated rat serum supplemented with glucose and antibiotics.

-

Compound Exposure: Add this compound to the culture medium at the desired final concentration (e.g., 10 µM).

-

Culture Conditions:

-

Place embryos in rotating culture bottles at 37°C.

-

Maintain a controlled gas atmosphere, with oxygen levels increasing over the culture period to meet the embryo's metabolic needs.

-

-

Morphological Assessment: After 24-48 hours, score the embryos for developmental stage, growth, and the presence of any malformations using a dissecting microscope.

Real-Time PCR for Notch Pathway Gene Expression

This protocol is for quantifying changes in gene expression in cultured embryos.

-

RNA Extraction: Pool embryos from each treatment group and extract total RNA using a standard Trizol-based method or a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, gene-specific primers for Notch pathway genes (e.g., Notch1, Hes1) and a housekeeping gene (e.g., Gapdh), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the PCR in a real-time thermal cycler.

-

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control.

Visualizing the Experimental and Logical Frameworks

The following diagrams illustrate the workflow of a typical teratogenicity study and the logical relationship between this compound, Notch signaling, and the resulting birth defects.

Conclusion

The evidence strongly indicates that this compound exerts its teratogenic effects by disrupting the Notch signaling pathway during a critical period of embryonic development. This interference with a fundamental developmental signaling cascade leads to errors in cell fate determination and patterning, ultimately resulting in severe skeletal malformations. A thorough understanding of this mechanism is crucial for drug development professionals to assess the risks associated with compounds that may interact with the Notch pathway and to develop safer therapeutic agents. Further research to quantify the precise dose-response relationship and to identify all the affected downstream targets of the Notch pathway will provide an even clearer picture of the teratogenic risk profile of this compound and similar compounds.

Unveiling the Pharmacological Profile of SB-236057-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-236057-A is a potent and selective antagonist and inverse agonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1] This technical guide provides a comprehensive overview of its pharmacological properties, detailing its binding affinity, functional activity, and in vivo effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on serotonergic neurotransmission.

Core Pharmacological Data

The quantitative pharmacological data for this compound-A are summarized in the tables below, offering a clear comparison of its binding and functional characteristics.

Table 1: Receptor Binding Affinity of this compound-A

| Receptor | Species | Preparation | Radioligand | pKi | Selectivity (fold) |

| 5-HT1B | Human | Recombinant CHO cells | [³H]GR125743 | 8.2 | >80 vs. other 5-HT receptors |

pKi is the negative logarithm of the inhibitory constant (Ki). Data compiled from multiple sources.[1]

Table 2: Functional Activity of this compound-A at the Human 5-HT1B Receptor

| Assay | Cell Line | Parameter | Value | Functional Effect |

| [³⁵S]GTPγS Binding | CHO | pA₂ | 8.9 | Inverse Agonism |

| cAMP Accumulation | CHO | pA₂ | 9.2 | Silent Antagonism |

| [³H]5-HT Release | Guinea Pig Cortical Slices | - | Potentiation | Antagonism |

| [³H]5-HT Release | Human Cortical Slices | - | Potentiation | Antagonism |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]

Table 3: In Vivo Effects of this compound-A in Guinea Pigs

| Brain Region | Dose (p.o.) | Effect on Extracellular 5-HT | Maximum Increase (% of Basal) |

| Dentate Gyrus | 0.75 mg/kg | Increase | 167 ± 7% |

| Frontal Cortex | 0.75 mg/kg | No effect | - |

| Frontal Cortex | 2.5 mg/kg | Small Increase | 117 ± 11% |

Data obtained from in vivo microdialysis studies.[2]

Signaling Pathways and Mechanism of Action

This compound-A exerts its effects by binding to the 5-HT1B receptor, a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase. As an inverse agonist, this compound-A not only blocks the action of the endogenous agonist serotonin but also reduces the basal activity of the receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for 5-HT1B Receptor

Objective: To determine the binding affinity (Ki) of this compound-A for the human 5-HT1B receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.

-

Radioligand: [³H]GR125743.

-

Non-specific binding control: 10 µM 5-HT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of this compound-A.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]GR125743, and varying concentrations of this compound-A or the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound-A at the human 5-HT1B receptor by measuring G-protein activation.

Materials:

-

Membranes from CHO cells expressing the human 5-HT1B receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

This compound-A and a 5-HT1B agonist (e.g., 5-CT).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes with GDP in the assay buffer.

-

Add varying concentrations of this compound-A in the presence or absence of a fixed concentration of a 5-HT1B agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration and wash with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Analyze the data to determine the potency and efficacy of this compound-A.

In Vivo Microdialysis

Objective: To measure the effect of this compound-A on extracellular serotonin levels in the brain of freely moving guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC with electrochemical detection.

-

This compound-A.

Procedure:

-

Surgically implant a guide cannula into the desired brain region (e.g., dentate gyrus or frontal cortex) of an anesthetized guinea pig.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer this compound-A (e.g., orally).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of 5-HT in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from baseline.

Conclusion

This compound-A is a highly selective and potent 5-HT1B receptor inverse agonist. Its pharmacological profile, characterized by high binding affinity and functional antagonism, makes it a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes. The in vivo data demonstrating its ability to increase extracellular serotonin levels in specific brain regions highlight its potential therapeutic relevance. This technical guide provides a foundational understanding of the key pharmacological attributes and experimental methodologies associated with this compound-A, facilitating further research and development in the field of serotonergic pharmacology.

References

SB-236057: A Preclinical Investigation into its Potential as a Rapid-Acting Antidepressant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate response to conventional antidepressant therapies, which are often characterized by a delayed onset of action. This has spurred the search for novel therapeutic agents with a more rapid antidepressant effect. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of SB-236057, a selective 5-HT1B receptor inverse agonist, as a rapid-acting antidepressant. By potently and selectively blocking the 5-HT1B autoreceptor, this compound has been shown to acutely increase synaptic serotonin (B10506) levels in key brain regions, a mechanism hypothesized to circumvent the therapeutic lag associated with traditional antidepressants. This document consolidates the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms to facilitate further research and development in this promising area.

Introduction: The Rationale for a Rapid-Acting Antidepressant

The therapeutic delay of several weeks to months for conventional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), presents a critical unmet medical need, particularly for patients with severe MDD and at risk of suicide. The prevailing monoamine hypothesis of depression posits that a deficiency in synaptic serotonin (5-HT) contributes to depressive symptoms. While SSRIs effectively block the reuptake of serotonin, their therapeutic effect is delayed. It is hypothesized that this delay is, in part, due to the activation of somatodendritic 5-HT1A and terminal 5-HT1B autoreceptors, which act as a negative feedback mechanism, initially reducing serotonin release and neuronal firing. Chronic treatment with SSRIs is thought to lead to the desensitization of these autoreceptors, eventually allowing for a sustained increase in synaptic serotonin.

Targeting the 5-HT1B autoreceptor with an antagonist or inverse agonist, such as this compound, offers a compelling strategy to bypass this initial feedback inhibition and achieve a rapid increase in serotonin levels, potentially leading to a faster onset of antidepressant action.

This compound: Pharmacological Profile

This compound is a highly potent and selective 5-HT1B receptor inverse agonist/antagonist. Its pharmacological characteristics have been determined through a series of in vitro and in vivo preclinical studies.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Preparation | Radioligand | pKi (mean) | Selectivity (fold vs. 5-HT1B) |

| 5-HT1B | Human | Recombinant (CHO cells) | [³H]GR125743 | 8.2 [1][2] | - |

| 5-HT1D | Human | Recombinant | [³H]GR125743 | <6.0 | >80[1] |

| 5-HT1A | Rat | Cortex | [³H]8-OH-DPAT | <6.0 | >80[1] |

| 5-HT2A | Rat | Cortex | [³H]Ketanserin | <6.0 | >80[1] |

| 5-HT2C | Porcine | Choroid Plexus | [³H]Mesulergine | <6.0 | >80[1] |

| SERT | Rat | Cortex | [³H]Paroxetine | <6.0 | >80[1] |

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Activity of this compound at the Human 5-HT1B Receptor

| Assay | Cell Line | Parameter | pA₂ / pEC₅₀ (mean) | Functional Activity |

| [³⁵S]GTPγS Binding | CHO | pA₂ | 8.9[1][2] | Inverse Agonist |

| cAMP Accumulation | CHO | pA₂ | 9.2[1] | Antagonist |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 3: Preclinical In Vivo Neurochemical and Pharmacokinetic Data for this compound-A in Guinea Pigs

| Parameter | Brain Region | Dosage (p.o.) | Effect |

| Extracellular 5-HT Levels | Dentate Gyrus | 0.75 mg/kg | ↑ to 167% of basal |

| Extracellular 5-HT Levels | Frontal Cortex | 0.75 mg/kg | No significant effect |

| Oral Bioavailability | - | - | ~23% |

| Duration of Action | - | - | > 18 hours |

Mechanism of Action: Targeting the 5-HT1B Autoreceptor

This compound exerts its potential rapid-acting antidepressant effect through its action as an inverse agonist at the 5-HT1B autoreceptor located on the presynaptic terminals of serotonergic neurons.

Signaling Pathway of the 5-HT1B Receptor

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Activation of this receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade ultimately leads to a reduction in serotonin release. As an inverse agonist, this compound not only blocks the action of serotonin at this receptor but also reduces its basal (constitutive) activity, leading to a more robust disinhibition of serotonin release.

Caption: 5-HT1B autoreceptor signaling pathway and the action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments relevant to the investigation of this compound.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor and its selectivity over other receptor subtypes.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.

-

Radioligand: [³H]GR125743 (a high-affinity 5-HT1B/1D antagonist).

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

-

After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional activity (inverse agonism) of this compound at the 5-HT1B receptor.

-

Materials:

-

Cell membranes from CHO cells expressing the human 5-HT1B receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound at various concentrations.

-

GDP.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Incubate the membranes with [³⁵S]GTPγS and varying concentrations of this compound.

-

The binding of [³⁵S]GTPγS to the Gα subunit is measured following receptor activation (or in the case of an inverse agonist, a decrease in basal binding is measured).

-

The reaction is terminated by filtration, and the radioactivity is quantified.

-

The pA₂ value is determined from the rightward shift of the concentration-response curve of a 5-HT1B agonist in the presence of this compound.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular serotonin levels in the brain of freely moving animals.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane).

-

Guide cannulae.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC with electrochemical detection.

-

-

Procedure:

-

Surgery: Anesthetize the guinea pig and place it in a stereotaxic frame. Implant a guide cannula targeting the dentate gyrus or frontal cortex. Secure the cannula with dental cement. Allow for a recovery period of at least 48 hours.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow for a 90-120 minute equilibration period. Collect 3-4 baseline dialysate samples at 20-minute intervals.

-

Drug Administration: Administer this compound-A orally (p.o.) at the desired dose (e.g., 0.75 mg/kg).

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours post-administration.

-

Analysis: Analyze the dialysate samples for serotonin content using HPLC with electrochemical detection.

-

Data Expression: Express the serotonin levels as a percentage of the mean baseline concentration.

-

Caption: Experimental workflow for in vivo microdialysis.

Behavioral Models of Depression (Proposed)

While no studies have been published to date on the effects of this compound in behavioral models of depression, the following protocols are standardly used to assess the antidepressant potential of novel compounds.

-

Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.

-

Materials:

-

Male mice or rats.

-

Cylindrical container (e.g., 25 cm high, 10 cm diameter for mice).

-

Water at 23-25°C.

-

Video recording equipment.

-

-

Procedure:

-

Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

-

Place the animal individually into the cylinder filled with water to a depth where it cannot touch the bottom or escape.

-

Record the session for 6 minutes.

-

Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

-

Objective: Similar to the FST, this test assesses antidepressant-like activity by measuring the immobility of mice when suspended by their tails.

-

Materials:

-

Male mice.

-

A horizontal bar or shelf.

-

Adhesive tape.

-

Video recording equipment.

-

-

Procedure:

-

Administer this compound or vehicle prior to the test.

-

Suspend the mouse by its tail from the bar using adhesive tape.

-

Record the session for 6 minutes.

-

Score the total duration of immobility.

-

A decrease in immobility time suggests an antidepressant-like effect.

-

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a rapid-acting antidepressant. Its high potency and selectivity for the 5-HT1B receptor, coupled with its demonstrated ability to acutely increase extracellular serotonin levels in the dentate gyrus to a degree comparable to chronic SSRI administration, provide a solid mechanistic rationale.[1]

However, a critical gap in the current body of research is the lack of data from behavioral models of depression. While the neurochemical effects are promising, demonstrating efficacy in models such as the forced swim test, tail suspension test, or the chronic unpredictable mild stress model would provide crucial evidence to directly link the mechanism of action of this compound to an antidepressant-like phenotype.

Furthermore, there is no publicly available information regarding the progression of this compound into clinical trials for depression. Future research should focus on:

-

Behavioral Pharmacology: Evaluating this compound in a battery of well-validated animal models of depression to confirm its antidepressant-like effects.

-

Chronic Dosing Studies: Assessing the effects of chronic this compound administration on serotonin system neuroadaptations and behavioral outcomes.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to support potential clinical development.

-

Clinical Translation: If preclinical behavioral studies are positive, initiating Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers, followed by Phase II trials in patients with MDD to evaluate its efficacy and speed of onset.

Conclusion

This compound represents a promising lead compound in the quest for rapid-acting antidepressants. Its mechanism of action, targeting the 5-HT1B autoreceptor to acutely increase synaptic serotonin, is well-supported by robust preclinical pharmacological and neurochemical data. While further investigation, particularly in behavioral models of depression and ultimately in human clinical trials, is necessary to fully elucidate its therapeutic potential, the existing evidence positions this compound as a valuable tool for research and a potential candidate for development into a novel, fast-acting treatment for major depressive disorder.

Caption: The proposed mechanism for the rapid antidepressant potential of this compound.

References

In Vivo Effects of SB-236057 on the Dentate Gyrus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of SB-236057, a selective 5-HT1B receptor inverse agonist, with a specific focus on the dentate gyrus region of the hippocampus. While direct studies on the effects of this compound on neurogenesis and long-term potentiation in the dentate gyrus are limited, this document synthesizes available data on its primary mechanism of action – the modulation of serotonin (B10506) levels – and explores the broader implications for dentate gyrus function based on the known roles of 5-HT1B receptors. This guide includes quantitative data from in vivo microdialysis studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The dentate gyrus, a key component of the hippocampal formation, plays a crucial role in learning, memory, and mood regulation. Its unique ability to undergo adult neurogenesis makes it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. The serotonergic system, through its diverse receptor subtypes, is a major modulator of dentate gyrus function. This compound is a potent and selective inverse agonist for the serotonin 1B (5-HT1B) receptor. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the receptor. This guide focuses on the in vivo consequences of this action within the dentate gyrus.

Core Mechanism of Action: Modulation of Serotonin Levels

The primary in vivo effect of this compound on the dentate gyrus is the modulation of extracellular serotonin (5-HT) levels. As a 5-HT1B receptor inverse agonist, this compound blocks the inhibitory presynaptic 5-HT1B autoreceptors located on serotonergic nerve terminals. This disinhibition leads to an increase in the release of 5-HT into the synaptic cleft.

Quantitative Data: In Vivo Microdialysis

In vivo microdialysis studies in freely moving guinea pigs have provided quantitative data on the effects of this compound-A (a hydrochloride salt of this compound) on extracellular 5-HT levels in the dentate gyrus.

| Compound | Dose (oral) | Animal Model | Brain Region | Maximum 5-HT Increase (% of Basal) | Comparison |

| This compound-A | 0.75 mg/kg | Guinea Pig | Dentate Gyrus | 167 ± 7% | Comparable to chronic paroxetine |

| Paroxetine | 10 mg/kg (14 days) | Guinea Pig | Dentate Gyrus | 183 ± 13% | Chronic SSRI treatment |

Table 1: Effect of this compound-A on Extracellular 5-HT Levels in the Guinea Pig Dentate Gyrus.

Experimental Protocols

In Vivo Microdialysis in the Guinea Pig Dentate Gyrus

This protocol outlines the key steps for measuring extracellular 5-HT levels in the dentate gyrus of awake, freely moving guinea pigs following the administration of this compound.

3.1.1. Materials

-

Stereotaxic apparatus for guinea pigs

-

Microdialysis probes (e.g., CMA 12) with appropriate membrane length (2-3 mm) and molecular weight cut-off

-

Guide cannula

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound-A

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Automated microfraction collector

3.1.2. Surgical Procedure

-

Anesthetize the guinea pig and mount it in the stereotaxic apparatus.

-

Perform a midline scalp incision to expose the skull.

-

Drill a burr hole over the target coordinates for the dentate gyrus.

-

Implant a guide cannula aimed at the dentate gyrus and secure it with dental cement.

-

Allow the animal to recover from surgery for at least 48 hours.

3.1.3. Microdialysis Experiment

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the dentate gyrus of the awake, freely moving animal.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours to obtain a stable baseline of 5-HT levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated microfraction collector.

-

Administer this compound-A (e.g., 0.75 mg/kg, p.o.) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the 5-HT concentration in the dialysate samples using HPLC-ED.

-

Express the post-treatment 5-HT levels as a percentage of the pre-treatment baseline.

Signaling Pathways

5-HT1B Receptor Signaling

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

4.1.1. Canonical Pathway Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). As a presynaptic autoreceptor, this pathway ultimately leads to the inhibition of neurotransmitter release.

4.1.2. Inverse Agonist Effect of this compound As an inverse agonist, this compound binds to the 5-HT1B receptor and reduces its basal, constitutive activity. This action prevents the tonic inhibition of adenylyl cyclase, leading to a relative increase in cAMP and PKA activity, and consequently, a disinhibition of serotonin release from the presynaptic terminal.

Potential Downstream Effects on the Dentate Gyrus

While direct experimental data on the effects of this compound on neurogenesis and long-term potentiation (LTP) in the dentate gyrus is lacking, the known increase in extracellular 5-HT allows for informed hypotheses based on the established roles of serotonin in these processes.

Adult Hippocampal Neurogenesis

Serotonin is a well-established positive regulator of adult hippocampal neurogenesis. Increased 5-HT levels, through various mechanisms including SSRI administration, have been shown to promote the proliferation, survival, and differentiation of new neurons in the dentate gyrus. Therefore, it is plausible that the this compound-induced increase in dentate gyrus 5-HT could lead to an enhancement of neurogenesis.

5.1.1. Proposed Experimental Protocol: BrdU Labeling To investigate the effect of this compound on cell proliferation, a key step in neurogenesis, a bromodeoxyuridine (BrdU) labeling study could be conducted.

-

Administer this compound or vehicle to a cohort of animals for a specified period.

-

During the treatment period, inject animals with BrdU, a synthetic thymidine (B127349) analog that incorporates into the DNA of dividing cells.

-

After a set survival time, perfuse the animals and prepare brain sections.

-

Perform immunohistochemistry to detect BrdU-positive cells in the subgranular zone of the dentate gyrus.

-

Quantify the number of BrdU-positive cells to assess the rate of cell proliferation.

Long-Term Potentiation (LTP)

The role of serotonin in modulating LTP in the dentate gyrus is complex and appears to be dependent on the specific 5-HT receptor subtypes involved. While some studies suggest that activation of certain 5-HT receptors can facilitate LTP, others indicate an inhibitory role. The net effect of the increased 5-HT resulting from this compound administration on LTP in the dentate gyrus remains to be experimentally determined.

5.2.1. Proposed Experimental Protocol: In Vivo Electrophysiology To assess the impact of this compound on LTP, in vivo electrophysiological recordings from the dentate gyrus can be performed.

-

Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of an anesthetized animal.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs).

-

Administer this compound or vehicle.

-

After a suitable time for the drug to take effect, deliver a high-frequency stimulation (HFS) tetanus to the perforant path to induce LTP.

-

Continue to record fEPSPs for at least one hour post-HFS to measure the magnitude and stability of LTP.

-

Compare the degree of potentiation between the drug-treated and vehicle-treated groups.

Conclusion

This compound, as a selective 5-HT1B receptor inverse agonist, has a clear in vivo effect on the dentate gyrus: it increases extracellular serotonin levels. This primary action suggests potential downstream effects on critical aspects of dentate gyrus plasticity, including adult neurogenesis and long-term potentiation. However, further direct experimental investigation is required to fully elucidate these secondary effects and to determine the therapeutic potential of this compound for disorders involving dentate gyrus dysfunction. The protocols and data presented in this guide provide a foundational framework for such future research endeavors.

An In-depth Technical Guide on the Interaction of SB-236057 with r-esp1 and the 5-HT1B Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

SB-236057 is a potent and selective inverse agonist of the 5-hydroxytryptamine receptor 1B (5-HT1B). While its primary pharmacological activity is well-characterized, subsequent research into its teratogenic effects has revealed a secondary interaction with a protein identified as r-esp1, a homolog of the Groucho family of transcriptional co-repressors. This guide provides a comprehensive overview of the dual interaction profile of this compound, summarizing quantitative pharmacological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Introduction

This compound was initially developed as a tool for investigating the role of the 5-HT1B receptor, particularly its function as a presynaptic autoreceptor that modulates serotonin (B10506) (5-HT) release. As a selective inverse agonist, it has been instrumental in confirming the 5-HT1B subtype as the terminal 5-HT autoreceptor in both guinea pig and human cerebral cortex. However, developmental studies revealed that this compound is a potent musculoskeletal teratogen in rodents, inducing severe birth defects. This led to investigations into alternative mechanisms of action beyond the serotonergic system. A pivotal study by Augustine-Rauch et al. (2004) identified a high-affinity binding interaction between this compound and a peptide motif with 100% sequence homology to r-esp1, a protein within the Enhancer of split complex [E(spl)C] and a homolog of the Groucho/TLE family of transcriptional co-repressors. This interaction suggests that the teratogenicity of this compound may be mediated through interference with the highly conserved Notch signaling pathway, which is critical during embryonic development.

This document synthesizes the publicly available data on these two distinct molecular interactions of this compound.

Quantitative Data Presentation

The pharmacological profile of this compound is defined by its high affinity and functional activity at the human 5-HT1B receptor and its identified, though less quantified, interaction with r-esp1.

Table 1: Pharmacological Profile of this compound at the Human 5-HT1B Receptor

| Parameter | Value | Assay Type | Description |

| Binding Affinity (pKi) | 8.2 | Radioligand Binding | Represents the negative logarithm of the inhibition constant (Ki), indicating high binding affinity for the human 5-HT1B receptor. |

| Inverse Agonism (pA2) | 8.9 | [³⁵S]GTPγS Binding | Measures the potency of this compound as a competitive antagonist that also reduces the basal activity of the receptor. |